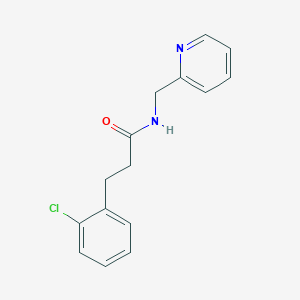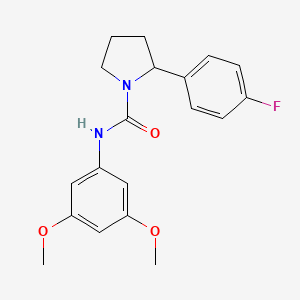![molecular formula C19H15N7O2 B4474810 2-(methoxymethyl)-3-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4474810.png)
2-(methoxymethyl)-3-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Overview
Description
2-(methoxymethyl)-3-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is an intriguing compound characterized by its complex and unique molecular structure, making it a subject of significant interest within various fields of scientific research. This compound features multiple functional groups, including methoxymethyl, phenyl, and triazole moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multiple steps, each designed to carefully construct the intricate molecular framework. A commonly employed route begins with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one core. This can be achieved via a condensation reaction involving appropriate pyridine and pyrazolone precursors under specific conditions, such as elevated temperatures and the presence of acidic or basic catalysts.
The subsequent functionalization steps introduce the methoxymethyl, phenyl, and triazole groups through various organic transformations. For instance, the methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base. The phenyl group may be appended via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, employing a phenylboronic acid derivative. Finally, the triazole moiety can be installed using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would typically involve large-scale application of the aforementioned synthetic steps. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Key parameters include reagent quality, reaction time, temperature control, and efficient separation and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-3-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized at different sites depending on the conditions and reagents used.
Reduction: : Selective reduction of specific groups within the compound can be achieved using appropriate reducing agents.
Substitution: : The presence of functional groups like methoxymethyl and phenyl allows for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: : Halides, alkylating agents, or acylating agents in the presence of suitable bases or acids.
Major Products
The major products of these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated forms.
Scientific Research Applications
2-(methoxymethyl)-3-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of applications in scientific research, including but not limited to:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical probe or therapeutic agent due to its diverse functional groups.
Medicine: : Explored for its pharmacological properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: : Employed in the development of new materials, catalysts, or sensors due to its unique structural features.
Mechanism of Action
The mechanism by which 2-(methoxymethyl)-3-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exerts its effects depends on the context of its application. Generally, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids. These interactions often involve hydrogen bonding, π-π stacking, or van der Waals forces, which influence the compound's binding affinity and specificity.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(methoxymethyl)-3-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrazolopyrimidines: : Known for their diverse biological activities.
Triazolopyrimidines: : Often studied for their potential pharmaceutical applications.
Phenyl-substituted heterocycles: : Investigated for their chemical reactivity and biological properties.
These comparisons highlight the distinctiveness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
4-(methoxymethyl)-5-phenyl-11-(1,2,4-triazol-4-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2/c1-28-10-15-17(13-5-3-2-4-6-13)18-20-9-14-16(26(18)23-15)7-8-25(19(14)27)24-11-21-22-12-24/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSELVYTWFLEQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)N5C=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4474731.png)
![1-[4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)phenyl]ethanone](/img/structure/B4474738.png)

![2-ethyl-5-{1-[2-oxo-2-(1-piperazinyl)ethyl]-4-phenyl-1H-imidazol-5-yl}pyrimidine hydrochloride](/img/structure/B4474748.png)
![N-[3-(morpholin-4-yl)propyl]-2-phenoxypropanamide](/img/structure/B4474750.png)
![3-(3-isopropyl-1H-pyrazol-5-yl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4474774.png)

![N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B4474782.png)
![N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B4474789.png)
![N-(2-ethoxyphenyl)-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide](/img/structure/B4474797.png)
![3-[4-(diphenylacetyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4474803.png)
![2-[(4-chlorophenyl)thio]-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B4474814.png)
![3-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole](/img/structure/B4474821.png)
![N-[2-(2-CHLOROPHENOXY)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4474829.png)
